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Cat. No.: B10782638 Get Quote

Introduction

Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).

[1][2] It functions by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4,

and LTE4) to the CysLT1 receptor, thereby blocking the downstream signaling pathways that

lead to airway edema, smooth muscle contraction, and mucus secretion.[2][3] These effects

make Pranlukast an effective therapeutic agent for managing asthma and allergic rhinitis.[1]

Pranlukast-d4 is a deuterated form of Pranlukast. In biological systems, the substitution of

hydrogen with deuterium atoms typically has a minimal impact on the compound's biological

activity and mechanism of action. Therefore, the effective concentrations and protocols

established for Pranlukast in functional in vitro assays are directly applicable to Pranlukast-d4.

The primary application of Pranlukast-d4 is as an internal standard for the accurate

quantification of Pranlukast in biological samples using mass spectrometry (GC-MS or LC-MS),

owing to the mass shift introduced by the deuterium atoms.[4]

These notes provide key data and detailed protocols for utilizing Pranlukast (and by extension,

Pranlukast-d4) in common in vitro assays to study CysLT1 receptor antagonism.

Data Presentation: In Vitro Activity of Pranlukast
The following tables summarize the quantitative data for Pranlukast in various in vitro assays.

These concentrations serve as a guide for designing experiments with Pranlukast-d4.
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Table 1: Receptor Binding Affinity of Pranlukast

Target/Ligand Assay Type Preparation Value Citation

CysLT1 Receptor

/ [³H]LTD₄

Radioligand

Binding

Lung

Membranes

Kᵢ = 0.99 ± 0.19

nM
[5]

CysLT1 Receptor

/ [³H]LTE₄

Radioligand

Binding

Lung

Membranes

Kᵢ = 0.63 ± 0.11

nM
[5]

CysLT1 Receptor

/ [³H]LTC₄

Radioligand

Binding

Lung

Membranes

Kᵢ = 5640 ± 680

nM
[5]

CysLT1 Receptor
Radioligand

Binding
Not Specified

IC₅₀ = 4.3 - 7.2

nM
[4]

CysLT2 Receptor
Radioligand

Binding
Human Receptor IC₅₀ = 3,620 nM [4]

Table 2: Effective Concentrations of Pranlukast in Functional In Vitro Assays
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Assay
Cell/Tissue
Type

Effect
Measured

Value Citation

Mucus Secretion
Isolated Guinea

Pig Trachea

Inhibition of

LTD₄-induced

secretion

IC₅₀ = 0.3 µM [4][6]

NF-κB Activation
U937 and Jurkat

Cells

Inhibition of TNF-

α-induced p65

nuclear

localization

10 - 100 µM [4]

NF-κB Activation
Differentiated U-

937 Cells

Inhibition of NF-

κB activation
~40% inhibition [7][8]

NF-κB Activation Jurkat Cells
Inhibition of NF-

κB activation
~30% inhibition [7][8]

IL-6 Production

Peripheral Blood

Mononuclear

Cells (PBMCs)

Inhibition of LPS-

induced

production

~65% inhibition [7][8]

CysLT1 Receptor

Translocation
Endothelial Cells

Inhibition of

OGD-induced

nuclear

translocation

10 µM [5]

Signaling Pathway and Experimental Workflows
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling
Pathway
Pranlukast acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled

receptor (GPCR). Its binding prevents the activation of downstream signaling cascades

typically initiated by leukotrienes like LTD4.
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Cell Membrane

CysLT1 Receptor Gq ProteinActivates

Leukotriene D4 (LTD4) Activates

Pranlukast

Inhibits

Phospholipase C (PLC)
Activates

IP3
Generates

Ca²⁺ Release
(from ER)

Triggers
Cellular Responses

(Inflammation, Contraction)

1. Preparation
- Cell membranes with CysLT1R

- Assay Buffer
- [³H]LTD₄ (Radioligand)
- Pranlukast-d4 dilutions

2. Incubation
Add membranes, [³H]LTD₄, and Pranlukast-d4
to assay tubes. Incubate to reach equilibrium.

3. Separation
Rapidly filter samples through glass fiber filters

to separate bound from free radioligand.

4. Washing
Wash filters with ice-cold buffer

to remove non-specifically bound radioligand.

5. Measurement
Place filters in scintillation vials with cocktail.

Measure radioactivity using a scintillation counter.

6. Data Analysis
Plot % inhibition vs. Pranlukast-d4 concentration.

Calculate IC₅₀ and Kᵢ values.
 

1. Cell Plating
Plate CysLT1R-expressing cells

in a 96- or 384-well black, clear-bottom plate.

2. Dye Loading
Load cells with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM). Incubate.

3. Add Compound
Add various concentrations of Pranlukast-d4

to the wells. Incubate.

4. Baseline Measurement
Place plate in a fluorescence reader (e.g., FLIPR).

Measure baseline fluorescence.

5. Add Agonist & Measure
Inject LTD₄ agonist into wells while simultaneously

measuring the fluorescence signal over time.

6. Data Analysis
Calculate the increase in fluorescence over baseline.

Plot response vs. Pranlukast-d4 concentration to find IC₅₀.
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1. Sample Preparation
Collect biological sample (e.g., plasma).

Spike with a known amount of Pranlukast-d4.

2. Extraction
Perform liquid-liquid or solid-phase extraction

to isolate Pranlukast and Pranlukast-d4.

3. LC Separation
Inject the extracted sample into an HPLC system

to chromatographically separate analytes.

4. MS/MS Detection
Analytes are ionized (e.g., ESI) and detected

by a mass spectrometer in MRM mode.

5. Quantification
Calculate the peak area ratio of Pranlukast

to Pranlukast-d4. Determine the concentration
of Pranlukast from a standard curve.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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